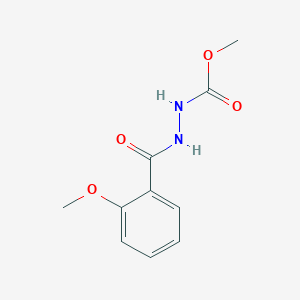![molecular formula C19H21ClN2OS B4990785 1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine](/img/structure/B4990785.png)
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{3-[(4-chlorophenyl)thio]propanoyl}-4-phenylpiperazine, commonly known as CPP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a piperazine-based compound that has been extensively studied for its effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of CPP is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. CPP has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the prefrontal cortex, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects. In animal models, CPP has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. CPP has also been shown to increase the expression of c-Fos, a protein that is involved in the regulation of gene expression in the brain. Additionally, CPP has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of using CPP in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Additionally, CPP is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using CPP is that it has not yet been approved for clinical use, so its potential therapeutic applications are still being explored.
Future Directions
There are several potential future directions for research on CPP. One area of interest is the development of novel compounds based on the structure of CPP that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of CPP and its effects on neurotransmitter systems in the brain. Finally, clinical trials are needed to determine the safety and efficacy of CPP in humans, which may lead to its approval for clinical use in the treatment of anxiety, depression, and schizophrenia.
Synthesis Methods
CPP can be synthesized using a variety of methods, including the reaction of 1-(4-chlorophenyl)piperazine with 3-mercaptopropionic acid, followed by esterification with 4-phenylbutyric acid. Another method involves the reaction of 1-(4-chlorophenyl)piperazine with 3-(4-chlorophenyl)thiopropanoic acid, followed by esterification with 4-phenylbutyric acid. Both methods result in the formation of CPP, which can be purified using column chromatography.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety, depression, and schizophrenia. CPP has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to be effective in reducing psychotic symptoms in patients with schizophrenia. Additionally, CPP has been studied for its potential as a cognitive enhancer, as it has been shown to improve memory and learning in animal models.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2OS/c20-16-6-8-18(9-7-16)24-15-10-19(23)22-13-11-21(12-14-22)17-4-2-1-3-5-17/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOIVRLKMSGXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4990702.png)
![1-methoxy-3-{2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4990706.png)
![[2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]diethylamine dihydrochloride](/img/structure/B4990707.png)
![4-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2,6-dimethoxyphenyl acetate](/img/structure/B4990713.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990729.png)
![2-{2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4990730.png)

![1-chloro-2-ethyl-4-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B4990737.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4990767.png)
![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)